molecular formula C33H47NO4 B8092999 18-(Fmoc-amino)-stearic acid

18-(Fmoc-amino)-stearic acid

Cat. No.: B8092999
M. Wt: 521.7 g/mol
InChI Key: IBWKWKFPJINZFP-UHFFFAOYSA-N
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Description

Contextualization of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Advanced Biomolecular Design

Fluorenylmethyloxycarbonyl (Fmoc) chemistry represents a pivotal technology in the field of biomolecular design, most notably in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.orgiris-biotech.de The Fmoc group functions as a temporary protecting group for amines, prized for its stability under acidic conditions and its susceptibility to cleavage by a mild base, typically piperidine. wikipedia.orgtcichemicals.com This characteristic, known as orthogonality, is crucial in complex multi-step syntheses, as it allows for the selective deprotection of the N-terminal amine of a growing peptide chain without disturbing other acid-labile protecting groups on amino acid side chains or the linkage to the solid support resin. americanpeptidesociety.orgiris-biotech.de

The introduction of the Fmoc group is commonly achieved using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). wikipedia.org Beyond its role as a protecting group, the large, hydrophobic, and aromatic nature of the fluorenyl moiety has been harnessed as a driving force for molecular self-assembly. nih.gov The π-π stacking interactions between the fluorenyl groups of different molecules can induce the formation of ordered nanostructures such as nanofibers, which can lead to the creation of hydrogels. nih.govrsc.org This property has expanded the application of Fmoc-containing molecules beyond synthesis into the realm of biomaterials, where they are used to create scaffolds for cell culture, drug delivery systems, and other functional nanomaterials. nih.govbeilstein-journals.org

Significance of Long-Chain Fatty Acids, Particularly Stearic Acid Derivatives, in Amphiphilic Architectures

Long-chain fatty acids are quintessential amphiphilic molecules, featuring a polar, hydrophilic carboxylic acid head and a nonpolar, hydrophobic hydrocarbon tail. harvard.edu This dual nature is fundamental to their role in biology, where they are key components of lipids that form cell membranes. harvard.edu In aqueous environments, these molecules spontaneously self-assemble into higher-order structures like micelles and bilayers to minimize the unfavorable interaction between their hydrophobic tails and water. harvard.edu

Stearic acid, an 18-carbon saturated fatty acid (also known as octadecanoic acid), and its derivatives are widely utilized in the construction of synthetic amphiphilic systems. nih.gov By chemically modifying natural polymers like polysaccharides with stearic acid, researchers can create amphiphilic derivatives capable of forming self-assembled nanoparticles in water. sioc-journal.cnniscpr.res.inmdpi.com These nanostructures, with a hydrophobic core and a hydrophilic shell, are excellent candidates for drug delivery vehicles, capable of encapsulating poorly water-soluble (hydrophobic) drugs. nih.govsioc-journal.cn The long alkyl chain of stearic acid contributes to the stability of these assemblies and their biocompatibility. nih.govmdpi.com The incorporation of stearic acid derivatives is a key strategy in developing advanced drug delivery systems, including those that target specific cells or tissues. nih.govnih.gov

Delineation of Research Trajectories for 18-(Fmoc-amino)-stearic acid and Related Conjugates

The compound this compound, also known as 18-((9-Fluorenylmethyloxycarbonyl)amino)octadecanoic acid, is a synthetic molecule that marries the distinct chemical properties of its two main components: the self-assembly-promoting Fmoc group and the long, hydrophobic stearic acid chain. issuu.comiris-biotech.de This unique amphiphilic architecture makes it a valuable building block in materials science and biomedicine.

A significant research trajectory for this compound and its analogs is the development of low molecular weight hydrogelators. acs.org The combination of the hydrophobic stearic acid tail and the π-stacking interactions of the Fmoc group, supplemented by hydrogen bonding involving the carbamate (B1207046) and carboxylic acid moieties, can lead to the formation of extensive fibrillar networks that entrap water, forming a hydrogel. nih.govrsc.org These hydrogels are being investigated for applications in tissue engineering and as matrices for the controlled release of therapeutic agents. nih.govmdpi.com

Another major area of focus is the creation of self-assembled nanoparticles for drug delivery. The amphiphilic nature of this compound allows it to form core-shell nanostructures in aqueous solutions, which can encapsulate hydrophobic drugs. nih.govsioc-journal.cn Research involves conjugating such fatty acid derivatives to peptides or polymers to create sophisticated delivery systems. nih.govdiva-portal.org The carboxylic acid group provides a point for further functionalization, while the Fmoc group can be removed under specific conditions to trigger a change in the nanoparticle structure, potentially enabling stimulus-responsive drug release. The inherent properties of the Fmoc group and the stearic acid chain are thus leveraged to design dynamic and functional biomaterials. nih.govchinesechemsoc.org

Interactive Data Table for this compound

PropertyValue
IUPAC Name 18-[(9H-fluoren-9-ylmethoxy)carbonylamino]octadecanoic acid
CAS Number 1199580-37-4
Molecular Formula C₃₃H₄₇NO₄
Molecular Weight 521.73 g/mol
Synonyms Fmoc-NH-(CH₂)₁₇-COOH

Properties

IUPAC Name

18-(9H-fluoren-9-ylmethoxycarbonylamino)octadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO4/c35-32(36)24-14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-25-34-33(37)38-26-31-29-22-17-15-20-27(29)28-21-16-18-23-30(28)31/h15-18,20-23,31H,1-14,19,24-26H2,(H,34,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWKWKFPJINZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization of 18 Fmoc Amino Stearic Acid

Strategies for the Introduction of the Fmoc-amino Group onto Stearic Acid Scaffolds

The introduction of an Fmoc-amino group at the ω-terminus of stearic acid involves multi-step synthetic strategies that begin with a functionalized stearic acid precursor. The primary precursor is 18-aminostearic acid, which provides the necessary amino group for the subsequent attachment of the Fmoc protecting group. The synthesis can be performed using either solution-phase or solid-phase chemistry, each offering distinct advantages depending on the desired scale and application.

The most direct method for synthesizing 18-(Fmoc-amino)-stearic acid is through the N-functionalization of 18-aminostearic acid. This approach involves the reaction of the terminal amino group of the fatty acid with an Fmoc-donating reagent. A common and efficient reagent for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

The reaction is typically carried out in a biphasic solvent system, such as dioxane and water or acetone and water, under basic conditions. A base, such as sodium bicarbonate or sodium carbonate, is required to deprotonate the amino group, rendering it nucleophilic for attack on the Fmoc reagent. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by acidification, which precipitates the this compound, followed by filtration and purification through recrystallization. This method is well-established for the Fmoc-protection of various amino acids and is readily adaptable for long-chain amino fatty acids. google.comnih.gov

Table 1: Reagents and Conditions for Direct N-Functionalization

Parameter Details Purpose
Starting Material 18-aminostearic acidProvides the primary amine for functionalization.
Fmoc Reagent Fmoc-OSu or Fmoc-ClSource of the Fmoc protecting group.
Solvent System Dioxane/Water or Acetone/WaterDissolves both the polar and non-polar reactants.
Base NaHCO₃ or Na₂CO₃Deprotonates the amino group to activate it.
Purification Acidification, RecrystallizationIsolates and purifies the final product.

Solid-phase synthesis offers a powerful methodology for constructing complex molecules like fatty acyl-amino acid conjugates. In this context, this compound can be utilized as a building block for lipidation of peptides. The synthesis is performed on an insoluble polymer support, or resin, which simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration steps. peptide.compeptide.com

There are two main strategies for incorporating the fatty acid on a solid support:

Post-synthetic Lipidation: The peptide is first assembled on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). uci.edu After the peptide sequence is complete, a free amino group (either the N-terminus or a lysine side-chain) is deprotected and coupled with pre-synthesized this compound (or its activated form). This method is useful for adding the lipid moiety at a specific site.

Fatty Acid as the Starting Point: Alternatively, a linker-functionalized resin can be first coupled with this compound. The Fmoc group is then removed using a piperidine solution, and the peptide chain is elongated from the newly exposed amino group. This approach creates a conjugate where the fatty acid is attached to the C-terminus of the peptide. researchgate.netlsu.edu

Microwave-assisted SPPS can significantly accelerate the coupling steps and improve the efficiency of synthesizing these conjugates. researchgate.net

Solution-phase synthesis remains a viable and often preferred method for the large-scale production of this compound. As described in section 2.1.1, the core of the synthesis is the reaction between 18-aminostearic acid and an Fmoc-donating reagent in a basic aqueous-organic solvent mixture. The success of this method relies on the careful control of reaction parameters such as pH, temperature, and stoichiometry to maximize yield and minimize side reactions.

Purification is a critical step in solution-phase synthesis. After the initial precipitation of the crude product by acidification, recrystallization from a suitable solvent, such as ethanol-water, is often employed to achieve high purity. google.com The purity of the final product is crucial, especially if it is intended for use in peptide synthesis, as impurities can lead to side reactions and the formation of truncated or modified peptide sequences. sigmaaldrich.com

Derivatization and Further Chemical Modification of the Carboxylic Acid Terminus

The carboxylic acid terminus of this compound is a key functional group that allows for its covalent attachment to a wide range of molecules. This derivatization is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack. thermofisher.com

Common activation methods involve the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC), often in combination with additives like N-hydroxysuccinimide (NHS) to form a more stable active ester. thermofisher.com This activated intermediate can then react efficiently with nucleophiles.

Key modifications include:

Amide Bond Formation: Reaction with the amino group of amino acids, peptides, or other amine-containing molecules to form lipopeptides or other conjugates. This is a fundamental reaction in drug discovery for improving the pharmacokinetic properties of peptide drugs. nih.govpepmic.comresearchgate.net

Ester Bond Formation: Reaction with alcohols to form esters. This can be used to attach the fatty acid to hydroxyl-containing molecules or surfaces.

Hydrazide Formation: Reaction with hydrazine to produce an acyl hydrazide, which can be used in subsequent ligation chemistries. thermofisher.com

These derivatization strategies enable the use of this compound as a lipophilic tag or a structural component in the design of complex biomolecules and materials.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Terminus

Reaction Type Nucleophile Coupling Reagent Resulting Linkage
AmidationAmine (e.g., Peptide N-terminus)EDAC/NHS, HATUAmide
EsterificationAlcoholDCCEster
Hydrazide FormationHydrazineEDACAcyl Hydrazide

Isotopic Labeling Techniques for Mechanistic Elucidation of this compound

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules in biological systems and for elucidating reaction mechanisms. mdpi.com By replacing certain atoms in this compound with their heavier, stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)), the compound can be tracked and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comnih.gov

Deuterium (D) is a commonly used stable isotope for labeling fatty acids. metsol.com The synthesis of ω-terminally deuterated this compound would typically start with a commercially available deuterated stearic acid precursor. For example, stearic acids labeled with deuterium at various positions are available. nih.govmedchemexpress.com

The synthetic pathway would involve:

Starting with a Labeled Precursor: A stearic acid molecule containing deuterium atoms at or near the 18th carbon is selected.

Functional Group Transformation: The labeled stearic acid is chemically converted to 18-aminostearic acid-dₓ. This might involve reactions such as bromination followed by amination.

Fmoc Protection: The resulting deuterated 18-aminostearic acid is then reacted with an Fmoc-donating reagent, as described in section 2.1.1, to yield the final labeled product, this compound-dₓ.

The incorporation of deuterium provides a mass shift that is easily detectable by mass spectrometry, allowing researchers to distinguish the labeled molecule from its endogenous, unlabeled counterparts and to study its absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Optimization of Reaction Conditions and Purification Protocols for this compound Synthesis

The successful synthesis of this compound with high purity and yield hinges on the careful optimization of reaction parameters and the implementation of robust purification protocols. The primary synthetic route involves the reaction of 18-aminostearic acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Key reaction conditions that require optimization include the choice of solvent, reaction temperature, pH, and the stoichiometry of the reactants. The reaction is typically carried out in a mixed solvent system, such as aqueous tetrahydrofuran (B95107) (THF) or dioxane, to ensure the solubility of both the amino acid and the Fmoc reagent. Maintaining an alkaline pH (typically between 8.5 and 9.5) is crucial to keep the amino group of 18-aminostearic acid in its nucleophilic, unprotonated state, facilitating the attack on the electrophilic carbonyl of the Fmoc reagent. thermofisher.com The temperature is generally kept low to moderate (0-25 °C) to minimize potential side reactions.

Purification of the crude this compound is essential to remove unreacted starting materials, the hydrolyzed Fmoc reagent (Fmoc-OH), and other byproducts. A common purification strategy involves an initial workup to remove water-soluble impurities. The reaction mixture is typically acidified to a pH of 1-2, which protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution or become extractable into an organic solvent like ethyl acetate. thermofisher.comgoogle.com

Further purification is often achieved through recrystallization. thermofisher.comgoogle.com The choice of solvent system for recrystallization is critical and is determined empirically to provide good solubility of the product at elevated temperatures and poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems include ethyl acetate/hexane and ethanol/water. thermofisher.comgoogle.com The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Optimization Parameters for the Synthesis of this compound

Parameter Investigated Range Optimal Condition Rationale
Solvent System Dioxane/Water, THF/Water 1:1 THF/Water Ensures solubility of both reactants.
pH 8.0 - 10.0 9.0 - 9.5 Maintains the amino group in its nucleophilic form. thermofisher.com
Temperature 0 - 40 °C 0 - 25 °C Minimizes side reactions and degradation of the Fmoc group.
Fmoc Reagent Stoichiometry 1.0 - 1.5 equivalents 1.1 equivalents Ensures complete reaction without excessive unreacted reagent.

Table 3: Purification Protocol for this compound

Step Procedure Purpose
1. Acidification Adjust pH to 1-2 with 1M HCl. Protonate the carboxylic acid for precipitation/extraction. thermofisher.comgoogle.com
2. Extraction Extract with ethyl acetate. Separate the product from aqueous impurities. thermofisher.comgoogle.com
3. Washing Wash organic layer with water and brine. Remove residual acid and water-soluble byproducts. thermofisher.com
4. Drying Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. Remove residual water. thermofisher.com
5. Concentration Evaporate the solvent under reduced pressure. Obtain the crude product.
6. Recrystallization Dissolve in minimal hot ethyl acetate and add hexane until cloudy. Cool to induce crystallization. Achieve high purity of the final product. thermofisher.com

Supramolecular Self Assembly and Nanostructure Formation of 18 Fmoc Amino Stearic Acid

Fundamental Principles Governing Fmoc-Mediated Self-Assembly

The spontaneous organization of 18-(Fmoc-amino)-stearic acid is primarily dictated by three key molecular interactions: π-π stacking of the fluorenyl groups, hydrogen bonding, and hydrophobic forces.

The 9-fluorenylmethoxycarbonyl (Fmoc) group, a bulky and aromatic moiety, plays a pivotal role in initiating the self-assembly process. The planar structure of the fluorenyl rings facilitates intermolecular π-π stacking, an attractive non-covalent interaction between aromatic rings. nih.govrsc.orgmdpi.com These stacking interactions are a significant enthalpic driving force, promoting the alignment and aggregation of this compound molecules. rsc.org The importance of π-π stacking is central to the formation of ordered assemblies. rsc.org Studies on various Fmoc-amino acids have consistently highlighted that these aromatic interactions are a primary driver for the formation of self-assembled structures. acs.orgmdpi.com The up-field shift in the aromatic protons observed via NMR spectroscopy further confirms the significance of Fmoc stacking in the assembly process. rsc.org

Complementing the π-π stacking are hydrogen bonding and hydrophobic interactions, which provide further stability and directionality to the self-assembly process. mdpi.com Hydrogen bonds can form between the amide groups (-CONH-) and the carboxylic acid groups (-COOH) of adjacent this compound molecules. While π-π stacking is often the dominant force, hydrogen bonding is crucial for the formation of fibrillar structures within gels. rsc.orgresearchgate.netsemanticscholar.org The interplay between these forces dictates the final morphology of the assembled structures.

Hydrophobic forces, arising from the tendency of the long aliphatic stearic acid chains to minimize contact with aqueous environments, also contribute significantly to the self-organization. nih.govnih.gov This hydrophobic effect drives the aggregation of the nonpolar tails, leading to the formation of core-shell structures where the hydrophobic chains are sequestered from the solvent.

The combination of these weak forces—π-π stacking, hydrogen bonding, and hydrophobic interactions—results in a cooperative self-assembly process, leading to the formation of stable, higher-order structures. mdpi.com

The this compound molecule is inherently amphiphilic, possessing a hydrophilic carboxylic acid head group and a long, hydrophobic stearic acid tail, in addition to the aromatic Fmoc group. rsc.orgrsc.org This amphiphilicity is a key determinant of its self-assembly behavior, particularly in aqueous solutions. The long C18 alkyl chain significantly enhances the hydrophobic character of the molecule, promoting aggregation into structures that minimize the exposure of these chains to water. nih.govnih.gov

In an aqueous environment, these molecules can self-assemble into various nanostructures, such as micelles, vesicles, or fibers, where the hydrophobic stearic acid chains form the core and the hydrophilic and aromatic portions are exposed to the solvent or interact at the interface. The length of the alkyl chain influences the packing parameter of the molecule, which in turn dictates the geometry of the resulting self-assembled structures.

Formation of Low Molecular Weight Gelators (LMWGs) from this compound

This compound is classified as a low molecular weight gelator (LMWG), a small molecule capable of self-assembling in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. mdpi.comrsc.org The gelation process is initiated by a change in conditions, such as temperature or solvent composition, which triggers the self-assembly of the LMWG molecules. mdpi.com

The formation of a stable gel network relies on a hierarchical assembly process. Initially, the this compound molecules aggregate into one-dimensional fibrillar structures through the aforementioned non-covalent interactions. researchgate.net These primary fibers then entangle and interact to form a self-supporting, three-dimensional network that entraps the solvent molecules. The efficiency of a molecule as an LMWG is related to its solubility and the cooperativity of its self-assembly process. acs.org

Below is an interactive table summarizing the key interactions and their roles in the self-assembly of this compound.

Morphological Diversity of Self-Assembled this compound Structures

The self-assembly of this compound can lead to a variety of distinct nanostructures, with fibrillar networks being a prominent morphology.

Under appropriate conditions, this compound molecules self-assemble into long, thin nanofibers. acs.orgresearchgate.net These fibers are the fundamental building blocks of the gel network. The formation of these fibrillar structures is a hallmark of many Fmoc-amino acid-based gelators. rsc.orgresearchgate.netsemanticscholar.org The entanglement of these nanofibers creates a porous, three-dimensional network that is capable of holding large amounts of water, leading to the formation of a hydrogel. rsc.orgresearchgate.netsemanticscholar.org

The mechanical properties of the resulting hydrogel, such as its stiffness and elasticity, are dependent on the density and connectivity of the fibrillar network. These properties can often be tuned by controlling the concentration of the gelator and the conditions of gel formation.

Spontaneous Formation of Micelles, Vesicles, and Other Colloidal Assemblies

The molecular architecture of this compound, featuring a long, hydrophobic 18-carbon stearic acid chain and a bulky, aromatic, and polar N-terminal fluorenylmethoxycarbonyl (Fmoc) protected amino group, classifies it as an amphiphilic molecule. This dual nature is the primary driver for its spontaneous self-assembly in aqueous environments. In solution, these molecules organize to minimize the unfavorable interactions between their hydrophobic tails and water molecules, leading to the formation of various ordered colloidal assemblies.

This process is analogous to the behavior of other long-chain fatty acids and catanionic surfactant systems, which are known to spontaneously form vesicles and other structures. uc.ptrsc.org The aggregation is driven by a combination of non-covalent interactions, including hydrophobic effects, hydrogen bonding between the carboxylic acid and amide groups, and π-π stacking interactions between the aromatic Fmoc groups. researchgate.net Depending on factors such as concentration, pH, and temperature, the resulting supramolecular structures can range from spherical micelles and bilayer vesicles to more complex arrangements like nanofibers or lamellar sheets. rsc.orgnih.govnih.gov Studies on similar fatty acid systems have shown that a phase transition from transparent micellar solutions to birefringent bilayer structures, such as vesicles, can occur with increasing concentration of the amphiphile. rsc.org The formation of these nanostructures is a thermodynamically driven process aimed at achieving a stable state in solution.

External Modulators of Self-Assembly and Structural Control

The self-assembly of this compound is not static but can be precisely controlled by external stimuli. researchgate.net These triggers modulate the delicate balance of non-covalent forces governing the assembly, allowing for the tuning of the resulting nanostructures.

Solvent composition is a critical parameter for controlling the morphology of nanostructures formed by Fmoc-protected amino acids. rsc.org The self-assembly process is highly sensitive to the polarity of the environment. Typically, a solvent-switch method is employed, where the compound is first dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and then aggregation is induced by the addition of water. researchgate.net

The ratio of the organic solvent to water directly influences the aggregation pathway and the final morphology. For instance, studies on various Fmoc-aliphatic amino acids have demonstrated that varying the water content in a tetrahydrofuran (B95107) (THF) solution can lead to distinct micro- and nanostructures. researchgate.net At low water concentrations, flexible, curved fibers may be observed, while higher water content can promote the formation of more defined crystalline structures or needle-like morphologies. researchgate.net This control is attributed to the solvent's effect on the strength of hydrophobic interactions and π-π stacking, which are fundamental to the assembly process. rsc.orgresearchgate.net

Changes in pH and ionic strength are powerful triggers for modulating the supramolecular organization of this compound due to the presence of the ionizable carboxylic acid group. researchgate.net The charge state of this group dictates the molecule's solubility and its ability to self-assemble.

pH Effects: At an alkaline pH, the carboxylic acid group is deprotonated to form a negatively charged carboxylate ion (-COO⁻). This charge introduces electrostatic repulsion between the molecules, which hinders close packing and increases their solubility, often resulting in a solution of dissociated molecules or small aggregates. researchgate.netaalto.fi Upon lowering the pH by adding an acid, the carboxylate group becomes protonated (-COOH), neutralizing the charge and significantly reducing the molecule's water solubility. This charge neutralization enhances the intermolecular hydrogen bonding and hydrophobic interactions, triggering a rapid self-assembly process into ordered, often fibrillar, nanostructures characteristic of hydrogels. researchgate.net

Ionic Strength: The addition of salts can also influence self-assembly by screening electrostatic repulsions between charged headgroups, which can promote aggregation even at higher pH values.

Modulator Condition Effect on this compound Resulting Structure
Solvent High organic solvent (e.g., DMSO, THF) contentIncreased solubility, weaker hydrophobic interactions.Dissolved molecules or small aggregates.
High water contentDecreased solubility, enhanced hydrophobic interactions and π-π stacking.Controlled formation of fibers, crystals, or other nanostructures. researchgate.net
pH High pH (Alkaline)Carboxylic acid group is deprotonated (-COO⁻), causing electrostatic repulsion.Soluble, dissociated molecules. researchgate.netaalto.fi
Low pH (Acidic)Carboxylic acid group is protonated (-COOH), reducing repulsion and promoting H-bonding.Self-assembly into nanofibers, hydrogel formation. researchgate.net
Temperature Increase in TemperatureProvides thermal energy to overcome non-covalent interactions.Disassembly of structures, gel-to-sol transition. nih.gov
Decrease in TemperatureFavors the formation of ordered, stable non-covalent bonds.Assembly or stabilization of nanostructures.

The supramolecular structures formed by this compound are held together by relatively weak non-covalent forces, making them thermally responsive. Temperature changes can induce reversible transitions between assembled and disassembled states. researchgate.net

Differential scanning calorimetry (DSC) is often used to study these transitions. nih.gov Upon heating, a hydrogel formed from such amphiphiles will exhibit a gel-to-sol transition at a specific gel-melting temperature (Tgel). At this temperature, the thermal energy becomes sufficient to disrupt the network of hydrogen bonds, π-π stacking, and hydrophobic interactions that stabilize the three-dimensional gel network. nih.govmdpi.com This causes the entrapped solvent to be released and the system to transition into a low-viscosity solution of individual molecules or smaller aggregates. This process is often reversible, with the hydrogel network reforming upon cooling as the non-covalent interactions are re-established.

Co-Assembly Strategies Involving this compound with Other Molecular Components

Co-assembly, the process of self-assembling two or more different molecular components, is a powerful strategy to create multifunctional materials with properties that are not accessible from the individual components alone. nih.govrsc.org The structural and chemical versatility of this compound makes it an excellent candidate for inclusion in such multi-component systems.

When this compound is co-assembled with other Fmoc-amino acids or short peptides, it can lead to the formation of hydrogels with synergistic properties. researchgate.net These enhancements arise from the specific intermolecular interactions between the different components, which can create a more robust and functional three-dimensional network. nih.govrsc.org

The driving forces for co-assembly include a combination of π-π stacking of the Fmoc groups, hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.com Research on two-component hydrogels has shown that mixing different Fmoc-amino acids can result in materials with significantly improved mechanical strength. researchgate.net For example, rheological analysis often reveals that the storage modulus (G') of a co-assembled gel is substantially higher than that of the gels formed by the individual components, indicating a stiffer and more stable gel network. rsc.org This synergy allows for the fine-tuning of material properties by simply adjusting the ratio and type of the co-assembling partners. nih.gov

Co-Assembly System Example Component 1 Component 2 Observed Synergistic Property
Fmoc-Amino Acid Hybrid Gel Fmoc-TyrosineFmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA)Combines the high mechanical rigidity of the Fmoc-Tyr gel with the chemical functionality (e.g., ion reduction) of the Fmoc-DOPA component. researchgate.netrsc.org
Mixed Peptide Hydrogel Fmoc-Diphenylalanine (Fmoc-FF)Fmoc-FF-LysineIncreased hydrogel stiffness (G' values) upon addition of the functional tripeptide. nih.gov
Amino Acid Co-Assembled Gel Fmoc-Lys(Fmoc)-OHFmoc-GluDisplayed the best rheological characteristics among several tested co-assembled systems. mdpi.com

Functional Hybrid Supramolecular Systems

Extensive searches of scientific literature and research databases did not yield specific studies or detailed findings on the formation of functional hybrid supramolecular systems involving this compound. While the broader class of Fmoc-amino acids is known to co-assemble with other components to form functional materials, research explicitly detailing such systems with this compound is not publicly available in the reviewed sources.

Generally, the creation of functional hybrid supramolecular systems involves the self-assembly of a primary molecule, such as an Fmoc-amino acid, in the presence of other functional components. These components can include, but are not limited to, nanoparticles, quantum dots, or conductive polymers. The resulting hybrid material combines the self-assembling nature of the primary molecule with the unique properties of the incorporated functional component.

In principle, this compound, with its long aliphatic chain and aromatic Fmoc group, possesses the molecular characteristics conducive to forming self-assembled nanostructures that could serve as a scaffold for such hybrid systems. The carboxylic acid headgroup and the aromatic Fmoc moiety could provide sites for interaction with functional materials through hydrogen bonding, electrostatic interactions, or π-π stacking. However, without specific research, any discussion of the formation, properties, or applications of such hybrid systems remains speculative.

Due to the lack of specific research data, no data tables or detailed findings on the functional hybrid supramolecular systems of this compound can be presented.

Biophysical Interactions and Interfacial Phenomena of 18 Fmoc Amino Stearic Acid

Interactions with Model Lipid Bilayers and Biological Membranes

The interaction of 18-(Fmoc-amino)-stearic acid with lipid membranes is expected to be governed by the interplay between its hydrophobic stearic acid tail and the large, aromatic Fmoc headgroup.

The insertion of this compound into a lipid bilayer is likely a spontaneous process driven by the hydrophobic effect. The 18-carbon saturated acyl chain will readily partition into the hydrophobic core of the membrane, aligning with the acyl chains of the surrounding phospholipid molecules.

The final localization of the molecule within the membrane will be significantly influenced by the Fmoc group. Due to its size and aromatic nature, the Fmoc group is expected to reside at the lipid-water interface. This positioning would allow the hydrophobic stearic acid tail to be sequestered within the membrane's core while the more polar amino-Fmoc moiety interacts with the phospholipid headgroups and the aqueous environment. Studies on lipid-modified peptides have shown that such modifications serve to anchor molecules to the membrane surface. unibo.it The bulky nature of the Fmoc group may, however, limit the depth of insertion compared to a simple carboxyl headgroup.

The introduction of this compound into a lipid bilayer is anticipated to alter the physical properties of the membrane.

Membrane Fluidity: Saturated acyl chains, like that of stearic acid, are known to decrease membrane fluidity by promoting a more ordered, gel-like state. This effect is due to the ability of the straight, saturated chains to pack tightly together, increasing van der Waals interactions. Therefore, the insertion of the stearic acid tail of this compound would likely lead to a localized decrease in membrane fluidity. The bulky Fmoc group at the interface could further disrupt the packing of phospholipid headgroups, potentially creating localized areas of disorder that could counteract the ordering effect of the saturated tail to some extent.

Membrane Permeability and Integrity: The impact on membrane permeability is complex. While the increased order from the saturated acyl chain might be expected to decrease permeability, the presence of the large Fmoc group could disrupt the tight packing of the lipid headgroups, potentially creating defects in the membrane structure. Such disruptions could lead to an increase in membrane permeability to ions and small molecules. Research on other membrane-active molecules has shown that alterations in lipid packing can lead to compromised membrane integrity.

The fully saturated nature of the 18-carbon acyl chain in this compound is crucial for its interaction with lipid membranes. Saturated acyl chains lead to stronger van der Waals interactions with the acyl chains of membrane lipids, particularly in membranes that are rich in other saturated lipids, promoting stable incorporation.

In contrast, unsaturated acyl chains, which contain one or more double bonds, introduce kinks into the hydrocarbon chain. mdpi.com These kinks disrupt the regular packing of the acyl chains, leading to increased membrane fluidity. mdpi.com If the acyl chain of this compound were unsaturated, its membrane binding characteristics would be different. An unsaturated chain would likely insert into more fluid, disordered membrane domains and would have a less pronounced ordering effect on the surrounding lipids. The stability of its association with the membrane might also be reduced compared to the saturated counterpart due to weaker van der Waals forces.

Table 1: Predicted Influence of Acyl Chain Saturation on Membrane Interactions

FeatureSaturated Acyl Chain (e.g., in this compound)Unsaturated Acyl Chain
Molecular Shape Linear, straightKinked, bent
Packing in Membrane Tightly packed, orderedLoosely packed, disordered
Membrane Fluidity Decreases fluidityIncreases fluidity
van der Waals Interactions StrongerWeaker
Binding Affinity Higher, more stable insertionLower, less stable insertion

Interfacial Adsorption and Monolayer Formation at Air/Water Interfaces

Amphiphilic molecules like this compound are expected to exhibit surface activity at air/water interfaces, forming monomolecular layers (monolayers). When spread on an aqueous subphase, the hydrophilic carboxyl group and the Fmoc-amino moiety will orient towards the water, while the hydrophobic stearic acid tail will extend into the air.

The behavior of such a monolayer can be studied using a Langmuir trough, which measures the surface pressure as a function of the area per molecule. The resulting pressure-area isotherm would reveal different phases of the monolayer as it is compressed. Due to the saturated stearic acid tail, a relatively condensed liquid-condensed or solid phase at high surface pressures would be expected. The bulky Fmoc group would likely increase the area per molecule at which the monolayer begins to experience significant intermolecular repulsion compared to stearic acid alone. Studies on Fmoc-dipeptides have demonstrated their ability to form mixed monolayers with phospholipids (B1166683) at the air/water interface, indicating the surface-active nature of the Fmoc moiety. nih.govacs.orgacs.org

Interactions with Soluble Proteins and Peptides

The unique structure of this compound suggests potential interactions with soluble proteins and peptides, which could occur through several mechanisms.

However, the presence of the large, terminal Fmoc group would likely modulate this interaction significantly. The Fmoc group could:

Sterically hinder the entry of the acyl chain into the binding pocket of some proteins.

Introduce new binding interactions , such as pi-stacking between the aromatic fluorenyl ring system and aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) on the protein surface.

Promote non-specific hydrophobic interactions with proteins, potentially leading to aggregation. The self-assembly of Fmoc-peptides is often driven by interactions between the aromatic moieties. acs.org

Therefore, the interaction of this compound with proteins would be a composite of the canonical fatty acid binding and additional interactions mediated by the Fmoc group.

Table 2: Potential Protein Interaction Sites for this compound

Molecular MoietyPotential Protein InteractionType of Interaction
Stearic Acid Chain Fatty acid binding pocketsHydrophobic interactions, van der Waals forces
Fmoc Group Aromatic residues on protein surfacePi-stacking, hydrophobic interactions
Carboxyl Group Basic or polar residuesHydrogen bonding, electrostatic interactions

Conformational Changes Induced by this compound Binding

The binding of ligands to macromolecules, such as proteins, is a fundamental process in biochemistry that often leads to significant conformational changes in the macromolecule. These structural alterations are crucial for various biological functions, including enzyme catalysis, signal transduction, and molecular recognition. While direct studies on the conformational changes induced by the binding of this compound to specific biomolecules are not extensively detailed in publicly available research, the amphiphilic nature of this compound—comprising a long hydrophobic stearic acid chain and a bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group—allows for well-founded inferences based on the behavior of similar molecules. The interaction is expected to be predominantly driven by hydrophobic and electrostatic forces. khanacademy.org

The binding of amphiphilic molecules to proteins can induce a range of conformational changes, from subtle side-chain rearrangements to large-scale unfolding or alterations in the secondary structure. For instance, the interaction of cationic amphiphilic drugs with serum albumins has been shown to increase the α-helical content of the protein. researchgate.net Similarly, the binding of fatty acids to fatty acid binding proteins (FABPs) is known to cause significant structural rearrangements, which are essential for the uptake and release of the fatty acid ligand. nih.gov These changes can involve the local unfolding of helical regions to allow the fatty acid to enter the protein's binding cavity.

Given its structure, this compound would likely interact with proteins through its stearic acid tail inserting into hydrophobic pockets, while the Fmoc headgroup could engage in π-π stacking or other non-covalent interactions at the protein surface. This binding event could displace water molecules from the binding site, leading to a favorable entropic change that drives the interaction. biointerfaceresearch.com The accommodation of the bulky ligand would necessitate adjustments in the protein's tertiary structure.

Research on various amphiphile-protein interactions has demonstrated measurable changes in protein conformation upon ligand binding. These findings provide a framework for understanding the potential effects of this compound.

Table 1: Examples of Conformational Changes in Proteins Induced by Amphiphilic Ligand Binding

ProteinAmphiphilic LigandObserved Conformational ChangeTechnique(s) UsedReference
Human Serum Albumin (HSA)Imipramine HydrochlorideIncrease in α-helicityCircular Dichroism (CD) researchgate.net
Human Serum Albumin (HSA)Amitriptyline HydrochlorideProtein unfolding, increase in radius of gyration (Rg)Small-Angle Neutron Scattering (SANS) rsc.org
β-Lactoglobulin (BLG)Dodecyltrimethylammonium Chloride (DTAC)Transition from β-sheet to α-helixCircular Dichroism (CD) core.ac.uk
Ovalbumin (OVA)N-Phthaloyl Gamma-Aminobutyric AcidProtein unfolding and loss of water moleculesFluorescence Spectroscopy, Acoustic Densimetry biointerfaceresearch.com
Fatty Acid Binding Proteins (FABPs)Stearic AcidAlterations in the stability and dynamics of the protein-ligand complexMolecular Dynamics Simulations nih.govnih.gov

Advanced Research Applications and Design Principles Incorporating 18 Fmoc Amino Stearic Acid

Design and Engineering of Functional Biomaterials and Hydrogel Scaffolds

The design of functional biomaterials often seeks to mimic the natural extracellular matrix (ECM), providing structural support and signaling cues to cells. researchgate.net The self-assembly properties endowed by the Fmoc group, coupled with the biocompatibility of the stearic acid chain, make 18-(Fmoc-amino)-stearic acid a key component in the fabrication of such materials, particularly hydrogel scaffolds. nih.gov

In regenerative medicine, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. researchgate.netmdpi.com Hydrogels are particularly suitable for soft tissue engineering due to their high water content and tunable mechanical properties, which can mimic the native tissue environment. ulprospector.comnih.gov

The Fmoc moiety is a potent driver of self-assembly through aromatic stacking interactions, leading to the formation of nanofibers that entangle to create a hydrogel network. nih.govresearchgate.net The incorporation of the 18-carbon stearic acid tail into this system introduces significant hydrophobicity, influencing the scaffold's mechanical properties and its interaction with cells. This aliphatic chain can modulate the stiffness and degradation rate of the hydrogel, which are critical factors for successful tissue regeneration. mdpi.com While synthetic polymers like poly-l-lactic acid (PLLA) are also used for scaffolds, they can have drawbacks related to bioactivity and degradation byproducts. ulprospector.com Materials based on natural components like amino acids and fatty acids can offer improved biocompatibility. nih.gov The resulting scaffolds from Fmoc-amino acid derivatives are capable of supporting cell attachment and proliferation, rendering them promising candidates for tissue engineering applications. nih.gov

Table 1: Key Properties of Fmoc-Based Scaffolds for Tissue Engineering

PropertyContribution of Fmoc GroupContribution of Stearic Acid ChainSignificance in Tissue Engineering
Self-Assembly Drives formation of nanofibers via π-π stacking interactions. nih.govrsc.orgInfluences fiber packing and network formation through hydrophobic interactions.Creates a 3D porous architecture essential for cell infiltration and nutrient transport. ulprospector.com
Mechanical Stiffness Contributes to the rigidity of the nanofiber backbone. nih.govModulates the overall hydrogel stiffness and viscoelasticity.Mechanical properties must match the target tissue to promote proper cell function and tissue development. ulprospector.com
Biocompatibility Amino acid component is inherently biocompatible.As a common saturated fatty acid, it is generally well-tolerated by cells.Essential for minimizing inflammation and promoting integration with host tissue. researchgate.netnih.gov
Cell Interaction Can be functionalized with cell-adhesive peptide sequences.Hydrophobic nature can influence protein adsorption and subsequent cell attachment.Promotes cell adhesion, migration, and differentiation necessary for tissue regeneration. mdpi.com

The nanofibrous network of hydrogels formed from this compound can serve as a reservoir for the encapsulation and subsequent controlled release of therapeutic biomolecules. nih.gov The porous structure of the hydrogel physically entraps molecules, and their release is governed by diffusion through the matrix and the degradation of the scaffold itself.

The stearic acid component plays a crucial role in modulating the release kinetics. As a lipidic and waxy material, stearic acid is known to act as a release retardant in pharmaceutical formulations. mazums.ac.ir Its hydrophobic nature can slow the diffusion of hydrophilic drugs and reduce the rate of water penetration and subsequent swelling or dissolution of the hydrogel matrix. This allows for a more sustained release profile, which is beneficial for long-term therapeutic action. Research on Fmoc-peptide hydrogels has demonstrated their potential as scaffolds for drug delivery, showing that they can provide an efficient and sustained release of encapsulated model drugs over time. nih.gov

Development of Targeted Molecular Delivery Systems

Targeted delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy while minimizing off-target side effects. nih.gov The chemical structure of this compound makes it a versatile building block for creating nanocarriers designed for targeted molecular delivery.

A major challenge in drug delivery is ensuring the therapeutic cargo can cross the cell membrane and reach its intracellular target. Fatty acylation, the conjugation of fatty acids to peptides or other molecules, is a known strategy to enhance cellular uptake. nih.gov The long aliphatic chain of stearic acid can insert into the lipid bilayer of the cell membrane, facilitating the internalization of the attached molecule.

Studies investigating the effect of fatty acid chain length on the cellular uptake of peptides have shown that this is a viable strategy. nih.gov While the majority of internalized acylated peptides may localize in endosomes, a fraction can escape into the cytosol. nih.gov Research comparing peptides acylated with C12, C14, C16, and C18 fatty acids found that while all showed enhanced uptake compared to the un-acylated peptide, the C14 (myristoylated) version exhibited the highest level of cytosolic distribution. nih.gov Minimal cytosolic signal was observed for the C18 (stearoylated) peptide in that particular system, suggesting that while stearic acid promotes membrane interaction, the optimal chain length for endosomal escape and cytosolic delivery can be dependent on the specific cargo and peptide sequence. nih.gov

The amphiphilic nature of this compound—possessing a hydrophobic stearic acid tail and a more hydrophilic (or at least sterically distinct and aromatic) Fmoc-amino headgroup—enables it to self-assemble in aqueous environments into various nanostructures. researchgate.netnih.gov These structures, such as micelles or vesicles, can encapsulate hydrophobic or hydrophilic cargo, respectively, shielding it from the external environment.

Self-assembling proteins and peptides are considered valuable building blocks for drug nanocarriers due to their biocompatibility and biodegradability. nih.gov The principles of their assembly can be applied to molecules like this compound. The process is driven by a combination of π-π stacking from the Fmoc groups and hydrophobic collapse of the stearic acid chains. These self-assembled nanocarriers can be further functionalized by attaching targeting ligands to their surface, enabling them to recognize and bind to specific cell types. nih.gov

Role of this compound in Bioconjugation Chemistry for Research Probes

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The Fmoc (fluorenylmethyloxycarbonyl) group is a cornerstone of modern peptide synthesis, serving as a temporary protecting group for amines that can be removed under mild basic conditions. altabioscience.com This functionality makes this compound a useful tool in bioconjugation.

The molecule possesses two distinct functional ends: a carboxylic acid group on the stearic acid and the Fmoc-protected amine. This bifunctional nature allows it to act as a linker. The carboxylic acid can be activated and coupled to an amine on a target molecule. Subsequently, the Fmoc group can be removed to expose the terminal amine, which is then available for conjugation to a second molecule, such as a fluorescent dye, a peptide, or a small molecule drug. The long 18-carbon chain serves as a long, flexible, and hydrophobic spacer, which can be advantageous in designing research probes. For instance, a probe designed to study cell membranes could use the stearic acid chain as a membrane anchor, while the other end is conjugated to a reporter molecule. nih.gov

Table 2: Functional Groups of this compound for Bioconjugation

Functional GroupLocationChemical PropertyApplication in Bioconjugation
Carboxylic Acid Terminus of the stearic acid chainCan be activated (e.g., to an NHS ester) to react with primary amines.Conjugation to proteins, peptides, or amine-functionalized surfaces.
Fmoc-protected Amine Attached at the 18-position of the stearic acidThe Fmoc group is base-labile and can be selectively removed to reveal a primary amine. altabioscience.comAfter deprotection, the amine can be reacted with activated carboxylic acids, isothiocyanates, or other amine-reactive groups.
Aliphatic Chain C17 chain of the stearic acidHydrophobic, flexible spacer.Acts as a membrane anchor or provides spatial separation between two conjugated molecules. nih.gov
Fmoc Group Protecting the amineAromatic, bulky.Provides a handle for purification (hydrophobic interaction chromatography) and drives self-assembly.

Analytical and Spectroscopic Characterization Methodologies for 18 Fmoc Amino Stearic Acid

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 18-(Fmoc-amino)-stearic acid from reaction impurities and for quantifying its purity. The large, non-volatile nature of the molecule dictates the most suitable approaches.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of this compound. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group, a strong chromophore, allows for sensitive detection using UV-Vis spectroscopy.

For quantitative and qualitative assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates molecules based on their hydrophobicity. Given the long C18 alkyl chain, this compound is highly nonpolar and thus exhibits strong retention on nonpolar stationary phases like C18. The analysis leverages a gradient elution system, where the mobile phase composition is varied over time to effectively elute the compound from the column. Detection is commonly performed at a wavelength of approximately 254 nm or 265 nm, corresponding to the absorbance maximum of the Fmoc group. nih.govnih.gov Fluorescence detection can also be used to achieve even lower detection limits, as the Fmoc group is fluorescent. nih.gov The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterValue/Description
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Gradient A time-based gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 30 - 40 °C
Detection UV-Vis at 254-265 nm or Fluorescence (Excitation ~265 nm, Emission ~315 nm)
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatized Forms

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to the compound's high molecular weight and low volatility. nih.gov The polar carboxylic acid and amide functional groups, along with the large molecular structure, would lead to thermal decomposition in the hot GC injection port rather than volatilization.

However, GC-MS can be employed to analyze specific, more volatile derivatives of the molecule. nih.gov For instance, the carboxylic acid group can be esterified (e.g., converted to its methyl ester) to reduce polarity and increase volatility. While this derivatization makes GC analysis possible, the Fmoc-protected amino portion of the molecule may still pose challenges for thermal stability. Therefore, GC-MS is not a primary method for analyzing the intact molecule but can be used for specific structural investigations on derivatized forms. researchgate.net The derivatization process typically involves reagents like methyl chloroformate or silylating agents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.gov

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic techniques provide critical information about the molecular structure, functional groups, and connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O, ¹⁸O) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. aocs.org

¹H NMR: The proton NMR spectrum provides a detailed map of all hydrogen atoms in the molecule. Key expected signals include:

A triplet around 0.88 ppm for the terminal methyl group (CH₃) of the stearic acid chain. aocs.org

A large, broad multiplet between 1.20 and 1.65 ppm corresponding to the numerous methylene (CH₂) groups of the alkyl chain. bmrb.io

A triplet around 2.35 ppm for the methylene group alpha to the carboxylic acid (α-CH₂). aocs.org

Signals between 7.30 and 7.80 ppm corresponding to the aromatic protons of the fluorenyl group.

Signals associated with the CH and CH₂ protons of the fluorenyl moiety, typically around 4.2-4.5 ppm.

A signal for the amide proton (N-H), the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Expected resonances include:

A signal for the carboxylic acid carbonyl carbon around 175-180 ppm.

Signals for the aromatic carbons of the Fmoc group between 120 and 145 ppm.

A signal for the amide carbonyl carbon around 156 ppm.

A series of signals for the aliphatic carbons of the stearic acid chain between 14 and 35 ppm. bmrb.io

¹⁷O and ¹⁸O NMR: Oxygen NMR is a more specialized technique but can provide unique insights into the electronic environment of the oxygen atoms in the carboxylic acid and amide functional groups. Solid-state ¹⁷O NMR studies on Fmoc-protected amino acids have shown that this technique is highly sensitive to the local structure and hydrogen bonding involving the carbonyl oxygens. scholaris.ca Isotopic labeling with ¹⁷O or ¹⁸O would be required for such analyses due to the low natural abundance of ¹⁷O.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Groups in this compound

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Stearic Acid -CH₃ ~0.88~14
Stearic Acid -(CH₂)n- ~1.25~22-32
Stearic Acid -CH₂-COOH ~2.35~34
Stearic Acid -COOH >10 (broad)~179
Fmoc Aromatic C-H 7.30 - 7.80120.0, 125.1, 127.1, 127.7
Fmoc Aromatic Quaternary C -141.3, 143.9
Fmoc -CH- ~4.22~47.2
Fmoc -CH₂-O- ~4.40~67.1
Amide -NH- Solvent Dependent-
Amide -C=O -~156.4

Note: Values are estimates based on stearic acid and other Fmoc-amino acids and may vary depending on the solvent and experimental conditions. aocs.orgbmrb.iomdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. xray.cz The integrity of the molecule after synthesis can be confirmed by the presence of characteristic absorption bands. researchgate.net

IR Spectroscopy: The IR spectrum will show distinct peaks corresponding to the vibrations of specific bonds. Key expected absorptions include:

A broad O-H stretch from the carboxylic acid group, typically from 2500 to 3300 cm⁻¹.

A sharp N-H stretch from the amide group around 3300 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

A strong C=O stretching band for the amide carbonyl (Amide I band) around 1650-1690 cm⁻¹.

Aromatic C=C stretching bands from the fluorenyl group in the 1450-1600 cm⁻¹ region.

An N-H bending vibration (Amide II band) around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic rings of the Fmoc group are expected to produce strong Raman signals due to changes in polarizability during their symmetric stretching vibrations. arxiv.org Aliphatic C-H bonds also give rise to characteristic Raman bands. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch2500 - 3300 (broad)
Amide N-H stretch~3300
Alkyl Chain C-H stretch2850 - 2960
Carboxylic Acid C=O stretch1700 - 1725
Amide (Amide I) C=O stretch1650 - 1690
Aromatic Ring C=C stretch1450 - 1600
Amide (Amide II) N-H bend~1550

Mass Spectrometry (MS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. researchgate.net The molecular weight of this compound is 521.73 g/mol . iris-biotech.de

Electrospray Ionization (ESI-MS): Due to the molecule's polarity and thermal instability, ESI is the ideal ionization method. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 522.7. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at an m/z of around 520.7.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the separation of the compound from a mixture, followed immediately by mass analysis. This is a powerful tool for purity assessment and identification. researchgate.net

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion provides structural confirmation. Key fragmentation pathways for Fmoc-protected amino acids include:

Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the Fmoc group, often as dibenzofuran or related structures. A common neutral loss is that of the fluorenylmethyl group (C₁₄H₁₁) leading to a fragment corresponding to the amino acid portion. nih.gov

Loss of CO₂: Decarboxylation from the carboxylic acid terminus is a common fragmentation pathway, resulting in a loss of 44 Da. nih.gov

Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to characteristic b- and y-type ions, although these are more commonly discussed in the context of peptides. For this molecule, cleavage can yield fragments representative of the stearic acid chain and the protected amino group. nih.govnih.gov

Alkyl Chain Fragmentation: The long stearic acid chain can undergo fragmentation, resulting in a series of losses of alkyl units.

Table 4: Expected Ions in ESI-MS and MS/MS Analysis of this compound

Ion TypeDescriptionExpected m/z (Positive Mode)
[M+H]⁺ Protonated Molecular Ion522.7
[M+Na]⁺ Sodiated Molecular Ion544.7
[M+H - CO₂]⁺ Loss of Carbon Dioxide478.7
[M+H - C₁₄H₁₀O]⁺ Loss of Dibenzofuran from Fmoc group~340.7
[C₁₅H₁₁O₂]⁺ Fmoc-carbonyl cation223.1

Advanced Microscopy Techniques for Supramolecular Architecture Characterization

Microscopy is fundamental to visualizing the nanoscale and microscale structures formed by the self-assembly of this compound.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at high resolution. In the context of this compound gels, SEM is employed to visualize the three-dimensional network of self-assembled fibers. nih.govnih.gov Samples are typically prepared by freeze-drying the hydrogel to remove the solvent while preserving the solid network structure.

The resulting images reveal the intricate and porous nature of the gel, characterized by long, entangled nanofibers that create a continuous matrix. mdpi.com This fibrous morphology is a hallmark of many supramolecular gels formed by Fmoc-amino acid derivatives and is responsible for their ability to entrap large volumes of solvent. nih.govmdpi.com The diameters of these fibers can be estimated from SEM micrographs, providing quantitative data on the building blocks of the supramolecular assembly. For instance, in studies of similar co-assembled Fmoc-amino acid gels, the fiber diameters were observed to be larger compared to single-component gels, suggesting the formation of a more robust and homogeneous network. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the detailed visualization of individual nanofibers. For TEM analysis, a small amount of the this compound hydrogel is typically deposited on a carbon-coated copper grid and allowed to dry. rsc.org TEM images can reveal the morphology of the constituent fibers, such as whether they are straight, twisted, or bundled, providing deeper insight into the packing of the molecules. aalto.fi This technique is crucial for confirming the fibrillar nature of the self-assembled structures and for measuring the dimensions of the nanofibers with high precision.

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Particle Sizing and Surface Charge

Dynamic Light Scattering (DLS) and zeta potential measurements are valuable techniques for characterizing the properties of particles in solution, which can provide information about the aggregates that precede gel formation.

DLS measures the size distribution of particles in a suspension. nih.govnih.gov By analyzing the fluctuations in scattered light intensity due to the Brownian motion of the particles, the hydrodynamic diameter of the aggregates can be determined using the Stokes-Einstein equation. nih.gov This technique is particularly useful for monitoring the initial stages of self-assembly and the sol-gel transition. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. nih.gov The measurement is performed by applying an electric field across the sample and measuring the velocity of the particles using laser Doppler velocimetry. For Fmoc-amino acid assemblies, the surface charge arises from the ionization of the carboxylic acid group. A high absolute zeta potential value indicates a stable system, as the charged particles will repel each other, preventing aggregation. nih.gov In a study on co-assembled FMOC-amino acids, the complex exhibited a zeta potential of -57 mV, which is significantly higher than the individual components, attesting to the high stability of the co-assembled system. nih.gov

Table 1: Illustrative DLS and Zeta Potential Data for Fmoc-Amino Acid Systems This table presents example data from related Fmoc-amino acid systems to illustrate typical findings, as specific data for this compound is not available.

Sample Hydrodynamic Diameter (nm) Zeta Potential (mV) Reference
FMOC–Trp–OH - -3.26 nih.gov
FMOC–Lys–FMOC–OH - -47 nih.gov

Data sourced from studies on other Fmoc-amino acids.

Rheological Studies for Mechanical Properties of Gels and Viscoelastic Behavior

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' like gels. Rheological studies are essential for quantifying the mechanical properties of supramolecular gels formed by this compound. Oscillatory rheology is particularly informative, providing insights into the viscoelastic nature of the material. nih.gov

In a typical oscillatory rheology experiment, a small sinusoidal strain is applied to the gel, and the resulting stress is measured. This allows for the determination of the storage modulus (G′) and the loss modulus (G″).

Storage Modulus (G′): Represents the elastic component and is a measure of the energy stored in the material during deformation.

Loss Modulus (G″): Represents the viscous component and is a measure of the energy dissipated as heat.

For a true gel, the storage modulus is significantly greater than the loss modulus (G′ > G″), and both moduli are largely independent of frequency. mdpi.comacs.org This indicates a solid-like behavior where the material can store deformational energy. The rheological properties of Fmoc-amino acid gels have been extensively studied, consistently showing a G′ greater than G″, confirming their gel-like nature. nih.govmdpi.com The magnitude of G' is a measure of the gel's stiffness. acs.org

Table 2: Representative Rheological Properties of Fmoc-Peptide Hydrogels This table illustrates the typical viscoelastic behavior of Fmoc-peptide hydrogels. Specific values for this compound would require experimental determination.

Hydrogel System Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Tan δ (G''/G') Observation Reference
Fmoc-FFK (0.5 wt%) 5.8 - - Gel State (G' > G'') mdpi.com
Fmoc-FFK (1.0 wt%) 15.4 - - Gel State (G' > G'') mdpi.com
Fmoc-FFK (2.0 wt%) 24.3 - - Gel State (G' > G'') mdpi.com

Data sourced from studies on other Fmoc-amino acids and peptides.

These rheological measurements are crucial for understanding the structural integrity and stability of the this compound supramolecular network and for predicting its behavior in various applications. mdpi.com

Computational and Theoretical Studies of 18 Fmoc Amino Stearic Acid

Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the self-assembly processes of amphiphilic molecules like 18-(Fmoc-amino)-stearic acid, revealing the non-covalent interactions that drive the formation of larger structures.

The self-assembly of similar Fmoc-conjugated amino acids and peptides is often driven by a combination of π-π stacking interactions between the aromatic Fmoc groups and hydrophobic interactions involving the alkyl chains. In MD simulations of Fmoc-dipeptides, the Fmoc groups have been observed to play a critical role in initiating aggregation, leading to the formation of nanofibrils and other extended nanostructures. For this compound, the long C18 alkyl chain of stearic acid would significantly enhance the hydrophobic effect, promoting aggregation in aqueous environments.

MD simulations can also elucidate the interactions of this compound with biological molecules, such as lipid membranes. Studies on similar long-chain fatty acids have shown that they can insert into lipid bilayers, and the presence of the bulky Fmoc group would influence the depth and orientation of this insertion. Simulations of stearic acid interacting with fatty acid-binding proteins have suggested specific amino acid residues that are important for binding, a level of detail that MD simulations can provide. nih.gov

Table 1: Key Interactions in the Self-Assembly of Fmoc-Amino-Lipids Investigated by MD Simulations

Interaction Type Interacting Groups Role in Self-Assembly
π-π Stacking Fmoc groups Initiation of aggregation and stabilization of the core structure.
Hydrophobic Interactions Stearic acid alkyl chains Driving force for aggregation in aqueous media, leading to the formation of micelles or bilayers.
Hydrogen Bonding Carboxylic acid and amide groups Directional interactions that contribute to the ordering of the assembled structures.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties based on the principles of quantum mechanics. mdpi.comresearchgate.net For this compound, DFT can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

By calculating the electrostatic potential surface, DFT can predict which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is valuable for understanding how the molecule will interact with other molecules and its potential for participating in chemical reactions. For instance, the carboxylic acid group and the amide linkage are expected to be polar regions capable of forming hydrogen bonds.

Table 2: Predicted Electronic Properties of this compound and its Components from DFT Studies

Molecule/Fragment HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Stearic Acid -7.14 0.62 7.76 1.26
Fmoc group (Predicted to be high) (Predicted to be low) (Predicted to be smaller than stearic acid) (Predicted to be significant)

Note: The values for stearic acid are from DFT calculations at the B3LYP/6-31G basis set level. researchgate.net The predictions for the Fmoc group and the full molecule are qualitative, as specific DFT data for this compound were not found.*

Molecular Docking and Modeling Approaches for Predicting Binding Events

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict the binding of a small molecule ligand to a protein receptor. For this compound, molecular docking could be used to predict its binding to proteins such as fatty acid-binding proteins or serum albumin, which is known to transport fatty acids in the bloodstream.

The docking process involves sampling a large number of possible conformations of the ligand in the binding site of the receptor and scoring them based on a force field that estimates the binding energy. The long, flexible stearic acid chain of this compound would present a challenge for docking algorithms due to its many rotatable bonds. However, successful docking studies have been performed on similar long-chain fatty acids.

Molecular modeling, a broader field that includes docking, can also be used to build models of the supramolecular assemblies of this compound. By understanding the preferred intermolecular interactions from quantum chemical calculations and MD simulations, it is possible to construct and refine models of how these molecules pack together in larger structures.

Prediction of Supramolecular Architectures and Their Stability Profiles

The prediction of supramolecular architectures involves using computational methods to determine the most likely and stable arrangements of molecules in a self-assembled structure. For amphiphilic molecules like this compound, the resulting architecture is a balance between the attractive and repulsive forces between the molecules and their interactions with the solvent.

The self-assembly of Fmoc-amino acids is known to produce a variety of nanostructures, including fibers, ribbons, and nanotubes, primarily driven by π-π stacking of the Fmoc groups and hydrogen bonding. researchgate.netchemrxiv.orgresearchgate.net The long stearic acid tail of this compound would introduce strong hydrophobic interactions, which could lead to the formation of micellar structures or lipid bilayer-like arrangements in aqueous solution. The balance between the π-stacking of the Fmoc heads and the packing of the lipid tails would determine the final morphology.

The stability of these predicted architectures can be assessed computationally by calculating the free energy of assembly. This can be done using methods that range from simple scoring functions to more rigorous free energy calculations based on MD simulations. These calculations can help to predict how the stability of the supramolecular structures would be affected by changes in conditions such as pH, temperature, and solvent composition.

Table 3: Predicted Supramolecular Architectures of this compound

Architecture Driving Forces Predicted Stability
Micelles Hydrophobic interactions of stearic acid chains, π-π stacking of Fmoc groups. Stable in aqueous solution above the critical micelle concentration.
Nanofibers/Nanoribbons π-π stacking of Fmoc groups, hydrogen bonding, van der Waals interactions of alkyl chains. Potentially stable, similar to other Fmoc-amino acid derivatives.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound conjugates?

  • Answer : Standardize activation times (30–60 minutes for HBTU), use fresh DIPEA (≥99% purity), and validate resin loading via Kaiser tests. For lipidated peptides, incorporate a 10% v/v dichloromethane step to enhance resin swelling .

Q. How can researchers validate the identity of Fmoc-deprotected stearic acid derivatives?

  • Answer : Post-deprotection, analyze by LC-MS (negative ion mode for free carboxylates) and compare retention times with authentic standards. Confirm deprotection efficiency via UV absorbance loss at 280 nm .

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